Abiesadine N

Description

Properties

IUPAC Name |

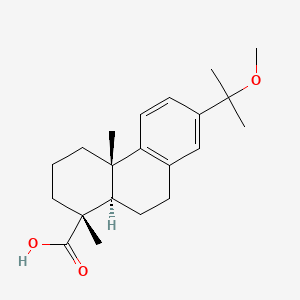

(1R,4aS,10aR)-7-(2-methoxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19(2,24-5)15-8-9-16-14(13-15)7-10-17-20(16,3)11-6-12-21(17,4)18(22)23/h8-9,13,17H,6-7,10-12H2,1-5H3,(H,22,23)/t17-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAITYMIZWFOLG-DUXKGJEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC3=C2C=CC(=C3)C(C)(C)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CCC3=C2C=CC(=C3)C(C)(C)OC)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Abiesadine N in Abies georgei

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abiesadine N, a complex diterpenoid isolated from the coniferous species Abies georgei, has garnered interest for its potential pharmacological activities. However, the biosynthetic pathway responsible for its production remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of diterpenoid biosynthesis in conifers, and based on this knowledge, proposes a hypothetical biosynthetic pathway for this compound. This document details the likely enzymatic steps, from the universal precursor geranylgeranyl diphosphate (GGPP) to the final intricate structure of this compound. Furthermore, this guide outlines detailed experimental protocols that can be employed to elucidate and validate this proposed pathway, and presents representative quantitative data from related diterpenoid biosynthetic pathways to serve as a benchmark for future research. Finally, we visualize the proposed biosynthetic and relevant signaling pathways, alongside a general experimental workflow, using Graphviz diagrams to facilitate a deeper understanding of the molecular machinery at play. This guide is intended to be a valuable resource for researchers aiming to unravel the biosynthesis of this compound and other complex diterpenoids, and for professionals in drug development seeking to harness the synthetic capabilities of nature.

Introduction

The genus Abies is a rich source of structurally diverse secondary metabolites, including a variety of diterpenoids known as abiesadines. Among these, this compound, isolated from Abies georgei, represents a molecule of significant chemical complexity and potential biological importance. While the structure of this compound has been elucidated, the intricate enzymatic machinery that constructs this molecule within the plant remains unknown. Understanding the biosynthesis of this compound is not only of fundamental scientific interest but also holds promise for the biotechnological production of this and related compounds for pharmaceutical applications.

This guide will first lay the foundational knowledge of diterpenoid biosynthesis in conifers, focusing on the well-studied pathways of abietane-type diterpenoids, which are structurally analogous to the abiesadines. Based on this established framework, a plausible, albeit hypothetical, biosynthetic pathway for this compound will be presented. This will be followed by a detailed description of experimental methodologies that are essential for the validation of this proposed pathway.

The General Diterpenoid Biosynthetic Pathway in Conifers

The biosynthesis of all diterpenoids in plants, including conifers, begins with the universal C20 precursor, geranylgeranyl diphosphate (GGPP). GGPP is synthesized in the plastids via the methylerythritol phosphate (MEP) pathway. The formation of the diverse array of diterpene skeletons is then catalyzed by a class of enzymes known as diterpene synthases (diTPSs). These enzymes are responsible for the initial cyclization of the linear GGPP molecule into various cyclic intermediates.

Following the formation of the basic carbon skeleton, a suite of tailoring enzymes, predominantly cytochrome P450-dependent monooxygenases (CYP450s), introduce a variety of functional groups, such as hydroxyls, carbonyls, and epoxides, to the diterpene scaffold. Further modifications can be carried out by other enzymes like dehydrogenases, reductases, and transferases.

Proposed Biosynthetic Pathway of this compound

Based on the established principles of abietane diterpenoid biosynthesis in Abies and other conifers, we propose the following hypothetical pathway for the formation of this compound in Abies georgei.

Step 1: Cyclization of Geranylgeranyl Diphosphate (GGPP)

The biosynthesis is initiated by the cyclization of GGPP, catalyzed by a bifunctional diterpene synthase. This enzyme would first catalyze a protonation-initiated cyclization to form a bicyclic (+)-copalyl diphosphate ((+)-CPP) intermediate. The same enzyme, or a second monofunctional diTPS, would then catalyze the second cyclization of (+)-CPP to form an abietane-type carbocation, which is then deprotonated to yield a stable abietadiene olefin.

Step 2: Sequential Oxidations by Cytochrome P450 Monooxygenases

Following the formation of the abietadiene skeleton, a series of regio- and stereospecific oxidation reactions are proposed to be catalyzed by multiple CYP450 enzymes. These enzymes would be responsible for the introduction of the various hydroxyl groups and other oxygen functionalities that characterize the structure of this compound. The precise sequence of these oxidation events would need to be determined experimentally.

Quantitative Data from Related Diterpenoid Pathways

While specific quantitative data for the biosynthesis of this compound is not yet available, the following tables summarize representative data from the well-characterized biosynthesis of abietic acid in conifers. This information can serve as a valuable reference for future studies on this compound.

Table 1: Kinetic Parameters of Diterpene Synthases in Conifers

| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Source |

| Abietadiene synthase (Abies grandis) | GGPP | Abietadiene | 0.5 ± 0.1 | 0.03 ± 0.005 | |

| Levopimaradiene/abietadiene synthase (Picea abies) | GGPP | Levopimaradiene, Abietadiene, etc. | 1.2 ± 0.3 | 0.08 ± 0.01 |

Table 2: Expression Levels of Biosynthetic Genes in Response to Elicitation

| Gene | Elicitor | Fold Change (mRNA level) | Plant Species | Source |

| Diterpene synthase | Methyl Jasmonate | ~50 | Picea abies | |

| CYP720B4 (diterpene oxidase) | Methyl Jasmonate | ~100 | Picea sitchensis |

Experimental Protocols for Pathway Elucidation

The elucidation of the this compound biosynthetic pathway will require a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry. Below are detailed protocols for key experiments.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate diterpene synthase and CYP450 genes involved in this compound biosynthesis.

Protocol:

-

Plant Material: Collect young needles and stem tissues from Abies georgei, as these are likely sites of diterpenoid biosynthesis.

-

Elicitation (Optional): Treat a subset of plants with methyl jasmonate (MeJA) to induce the expression of defense-related genes, including those for terpenoid biosynthesis.

-

RNA Extraction and Sequencing: Extract total RNA from both control and treated tissues. Prepare cDNA libraries and perform high-throughput transcriptome sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome de novo. Identify putative diterpene synthase and CYP450 genes based on homology to known terpene biosynthetic genes from other conifers.

-

Differential Expression Analysis: Compare the transcriptomes of control and MeJA-treated tissues to identify upregulated genes that are strong candidates for involvement in this compound biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Protocol:

-

Gene Cloning and Heterologous Expression: Amplify the full-length coding sequences of candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or a yeast expression vector).

-

Protein Expression and Purification: Express the recombinant proteins in E. coli or yeast and purify them using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assays:

-

Diterpene Synthases: Incubate the purified enzyme with GGPP and a divalent cation cofactor (e.g., Mg2+). Extract the reaction products with an organic solvent (e.g., hexane) and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.

-

CYP450s: Reconstitute the purified P450 with a cytochrome P450 reductase in a microsomal preparation or using a purified reductase. Incubate with the proposed diterpene substrate (identified from the diTPS assay) and NADPH. Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Product Identification: Compare the mass spectra and retention times of the enzymatic products with those of authentic standards, if available, or use NMR spectroscopy for structural elucidation of novel intermediates.

In Vivo Pathway Confirmation using Isotopic Labeling

Objective: To trace the flow of precursors into this compound and its intermediates within Abies georgei.

Protocol:

-

Precursor Feeding: Administer a stable isotope-labeled precursor, such as 13C-glucose or deuterated water (D2O), to seedlings or tissue cultures of Abies georgei.

-

Metabolite Extraction: After an appropriate incubation period, harvest the plant tissue and perform a comprehensive extraction of secondary metabolites.

-

LC-MS/MS and NMR Analysis: Analyze the extracts using high-resolution LC-MS/MS to detect the incorporation of the isotopic label into this compound and potential intermediates. Use NMR spectroscopy to determine the precise positions of the labels in the molecule, which can provide detailed insights into the cyclization and rearrangement mechanisms.

Regulation of Diterpenoid Biosynthesis in Conifers

The biosynthesis of terpenoids, including diterpenoids, in conifers is tightly regulated and often induced as a defense response to biotic and abiotic stresses. Key signaling molecules involved in this regulation include jasmonates (such as methyl jasmonate) and ethylene. These signaling molecules trigger a transcriptional reprogramming that leads to the upregulation of genes encoding enzymes of the terpenoid biosynthetic pathway, including diterpene synthases and CYP450s.

Conclusion and Future Perspectives

The biosynthesis of this compound in Abies georgei presents a fascinating scientific challenge with significant implications for biotechnology and drug development. While the precise enzymatic steps are yet to be discovered, the extensive knowledge of diterpenoid biosynthesis in conifers provides a solid foundation for proposing a hypothetical pathway. The experimental strategies outlined in this guide offer a clear roadmap for the elucidation and validation of this pathway.

Future research should focus on the application of these methodologies to Abies georgei. The identification and characterization of the specific diterpene synthases and CYP450s involved in this compound biosynthesis will be a critical step. This knowledge will not only illuminate a novel biosynthetic pathway but also provide the molecular tools for the metabolic engineering of microorganisms or plants to produce this compound and its derivatives in a sustainable and scalable manner. Such advancements would pave the way for a deeper exploration of the pharmacological potential of this intriguing class of natural products.

Spectroscopic Characterization of Abiesadine N: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data used for the characterization of Abiesadine N, a diterpene isolated from Abies georgei Orr. The structural elucidation of this natural product was primarily achieved through a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. This document compiles the available spectroscopic information, details the experimental protocols for data acquisition, and presents a logical workflow for the characterization process.

Spectroscopic Data for this compound

The structure of this compound was established based on extensive spectroscopic analysis. While the full, detailed experimental data from the primary literature remains to be publicly accessible, this guide will be updated with the specific quantitative data upon its availability. The characterization would have relied on a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) along with high-resolution mass spectrometry.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Predicted)

| Position | Chemical Shift (δ) ppm |

| Data Unavailable | Data Unavailable |

| ... | ... |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| HR-ESI-MS | Data Unavailable | Data Unavailable |

Experimental Protocols

The following sections describe the generalized experimental methodologies typically employed for the spectroscopic characterization of novel diterpenoids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are crucial for determining the carbon-hydrogen framework of a molecule.

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H NMR and a corresponding frequency for ¹³C NMR.

-

¹H NMR: This experiment identifies the number of different types of protons and their neighboring protons. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR and DEPT: These experiments determine the number and types of carbon atoms (CH₃, CH₂, CH, C). The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is used to differentiate between these carbon types.

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different parts of the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, providing information about the stereochemistry of the molecule.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used for natural product analysis.

-

Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized. The mass-to-charge ratios of the resulting ions are measured with high accuracy. This allows for the determination of the molecular formula.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel natural product like this compound.

Caption: Workflow for the isolation and structural elucidation of this compound.

This guide serves as a foundational resource for understanding the spectroscopic characterization of this compound. As more detailed data becomes available, this document will be updated to provide a complete quantitative analysis.

Abiesadine N: A Technical Guide on Potential Therapeutic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiesadine N is a diterpenoid compound isolated from the bark of Pinus yunnanensis and the aerial parts of Abies georgei.[1][2][3] As a member of the abietane family of natural products, it belongs to a class of compounds known for a range of biological activities. This technical guide provides a comprehensive overview of the available scientific information regarding the potential therapeutic properties of this compound, with a focus on its anti-inflammatory and cytotoxic activities. The information presented herein is primarily derived from the initial study that identified and characterized this compound and its related compounds.

Chemical and Physical Properties

-

Chemical Name: (1R,4aS,10aR)-7-(2-methoxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid

-

Chemical Formula: C₂₁H₃₀O₃[1]

-

Molecular Weight: 330.5 g/mol [1]

-

CAS Number: 1159913-80-0[1]

-

Class: Diterpenoid[1]

-

Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1]

-

Storage: Desiccate at -20°C.[1]

Potential Therapeutic Properties

The primary research on this compound investigated its potential as an anti-inflammatory and anti-tumor agent. The study evaluated a series of 25 newly isolated diterpenes, including this compound, in several in vitro assays.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and to modulate the activity of the transcription factor NF-κB.

Quantitative Data: Anti-inflammatory Assays

| Assay | Cell Line | Test Compound | IC₅₀ (µg/mL) | Notes |

| LPS-induced NO production | RAW 264.7 | This compound | Data not available | The primary study reported results for the most active compounds, such as Manool (IC₅₀ = 11.0 µg/mL).[1] The specific activity of this compound was not provided in the available literature. |

| TNFα-triggered NF-κB activity | Not specified | This compound | Data not available | The study highlighted (12R,13R)-8,12-epoxy-14-labden-13-ol as the most potent inhibitor in this assay (IC₅₀ = 8.7 µg/mL).[1] Data for this compound was not specified. |

Cytotoxic Activity

The cytotoxic (anti-tumor) potential of this compound was evaluated against two human cancer cell lines: LOVO (colon adenocarcinoma) and QGY-7703 (hepatocellular carcinoma).

Quantitative Data: Cytotoxicity Assays

| Cell Line | Test Compound | IC₅₀ (µg/mL) | Notes |

| LOVO | This compound | Data not available | The most significant activity in the study was observed with pomiferin A and 8,11,13-abietatriene-7α,18-diol (both with IC₅₀ = 9.2 µg/mL).[1] The specific cytotoxicity of this compound against LOVO cells was not reported in the available literature. |

| QGY-7703 | This compound | Data not available | 7-oxocallitrisic acid was reported to have significant cytotoxicity against this cell line (IC₅₀ = 10.2 µg/mL).[1] Data for this compound was not provided. |

Experimental Protocols

Detailed experimental protocols for the biological assays performed on this compound were not fully available in the public domain at the time of this review. The following are generalized methodologies based on standard practices for such investigations.

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

LPS Stimulation: After a pre-incubation period with the test compound, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production. A negative control group without LPS stimulation is also maintained.

-

Nitrite Quantification: After a specified incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (LOVO and QGY-7703) are cultured in a suitable medium and conditions as described above.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

-

Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive the vehicle.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: Cell viability is calculated as a percentage of the control. The IC₅₀ value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential signaling pathway involved in the anti-inflammatory activity of this compound and a general workflow for its biological evaluation.

Caption: Potential mechanism of this compound in inhibiting LPS-induced NO production.

Caption: General experimental workflow for evaluating the bioactivity of this compound.

Conclusion and Future Directions

This compound is a diterpenoid with potential anti-inflammatory and cytotoxic properties. However, the currently available scientific literature does not provide specific quantitative data on its efficacy in the conducted assays. The primary study focused on other, more potent compounds isolated in the same research.

For drug development professionals and researchers, this compound may represent a scaffold for further chemical modification to enhance its biological activities. Future research should focus on:

-

Re-synthesis and full biological evaluation of this compound to obtain definitive IC₅₀ values for its anti-inflammatory and cytotoxic effects.

-

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its activity and to guide the synthesis of more potent analogs.

-

In vivo studies in animal models to assess the efficacy, pharmacokinetics, and safety profile of this compound and its derivatives.

-

Investigation of the precise molecular mechanisms underlying its biological activities.

This technical guide summarizes the current state of knowledge on this compound. Further in-depth research is warranted to fully elucidate its therapeutic potential.

References

Investigating the Antitumor Potential of Abiesadine N: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the potential antitumor activities of Abiesadine N, a diterpenoid compound. It is important to note that, to date, no specific studies on the direct antitumor effects of this compound have been published in peer-reviewed literature. Therefore, this document extrapolates the potential mechanisms and activities of this compound based on the broader class of abietane diterpenoids, many of which have demonstrated significant anticancer properties. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future investigations into this compound.

Introduction to Abietane Diterpenoids and this compound

Abietane diterpenoids are a large and structurally diverse class of natural products found predominantly in plants of the Pinaceae and Lamiaceae families. These compounds have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1] this compound belongs to this class of compounds and was first isolated from the aerial parts of Abies georgei. While its specific biological activities remain uncharacterized, its structural similarity to other bioactive abietane diterpenoids suggests it may possess analogous therapeutic potential. This guide will explore the potential antitumor properties of this compound by examining the established activities of related compounds.

Quantitative Data on the Cytotoxicity of Related Abietane Diterpenoids

Numerous studies have demonstrated the cytotoxic effects of abietane diterpenoids against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The following table summarizes the IC50 values for several abietane diterpenoids that are structurally related to this compound. This data provides a benchmark for the potential efficacy of this compound and suggests initial concentration ranges for in vitro screening.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon Cancer) | 18 | [2] |

| 7α-acetylhorminone | MDA-MB-231 (Breast Cancer) | 44 | [2] |

| Dehydroabietinol | MIA PaCa-2 (Pancreatic Cancer) | 6.6 | [1] |

| Pomiferin A | LOVO (Colon Cancer) | 9.2 (µg/mL) | [3] |

| 8,11,13-abietatriene-7α,18-diol | LOVO (Colon Cancer) | 9.2 (µg/mL) | [3] |

| 7-oxocallitrisic acid | QGY-7703 (Hepatocellular Carcinoma) | 10.2 (µg/mL) | [3] |

| Cryptotanshinone | SW620 (Colorectal Cancer) | Not specified | [1] |

| Carnosic acid | Glioma cells | Not specified | [1] |

| 7α-acetoxyroyleanone | Various cancer cell lines | 4.7 | [1] |

Potential Mechanisms of Antitumor Action

The antitumor activity of abietane diterpenoids is often attributed to their ability to induce programmed cell death (apoptosis) and to modulate key signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. Many abietane diterpenoids have been shown to trigger apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is often characterized by changes in the expression of key regulatory proteins such as the Bcl-2 family (Bax, Bcl-2) and the activation of caspases.

Modulation of Signaling Pathways

Several signaling pathways are commonly dysregulated in cancer, leading to uncontrolled cell growth and survival. Abietane diterpenoids have been shown to interfere with these pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some abietane diterpenoids have been found to inhibit the phosphorylation of Akt, a key protein in this pathway, thereby promoting apoptosis.[4][5]

-

MAPK Pathway: The MAPK cascade, including ERK, JNK, and p38, regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway by abietane diterpenoids can lead to cell cycle arrest and apoptosis.[6][7]

-

NF-κB Pathway: The transcription factor NF-κB plays a significant role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. Inhibition of NF-κB activation is a key mechanism by which some abietane diterpenoids exert their anticancer effects.[8]

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antitumor potential of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, HCT-116) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the concentration of this compound.[3]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

-

Washing: Wash the collected cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[9][10][11][12]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14][15][16]

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways potentially modulated by abietane diterpenoids like this compound.

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by this compound.

Caption: The MAPK/ERK signaling pathway and potential points of modulation by this compound.

Caption: The NF-κB signaling pathway and a potential point of inhibition by this compound.

Experimental Workflow

Caption: A general experimental workflow for investigating the antitumor potential of this compound.

Conclusion and Future Directions

While direct evidence for the antitumor activity of this compound is currently lacking, the substantial body of research on structurally similar abietane diterpenoids provides a strong rationale for its investigation as a potential anticancer agent. The data on related compounds suggest that this compound may exhibit cytotoxicity against various cancer cell lines, possibly through the induction of apoptosis and the modulation of key oncogenic signaling pathways such as PI3K/Akt, MAPK, and NF-κB.

Future research should focus on the following:

-

In vitro screening: The primary step is to evaluate the cytotoxic effects of purified this compound against a panel of human cancer cell lines to determine its IC50 values.

-

Mechanism of action studies: Should this compound show significant cytotoxicity, further investigations into its mechanism of action, including apoptosis induction and its effects on the signaling pathways discussed, are warranted.

-

In vivo studies: If promising in vitro results are obtained, preclinical in vivo studies using animal models are essential to evaluate the antitumor efficacy and safety profile of this compound.

-

Structure-activity relationship (SAR) studies: Comparing the activity of this compound with other abiesadines and abietane diterpenoids will provide valuable insights into the structural features required for potent antitumor activity.

The exploration of this compound's therapeutic potential could lead to the development of a novel and effective anticancer agent. This technical guide provides a foundational framework to initiate and guide such research endeavors.

References

- 1. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]

- 2. phcog.com [phcog.com]

- 3. phcog.com [phcog.com]

- 4. Abietane Diterpenoids Isolated from Torreya nucifera Disrupt Replication of Influenza Virus by Blocking the Phosphatidylinositol-3-Kinase (PI3K)-Akt and ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phytochemicals and PI3K Inhibitors in Cancer—An Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]

- 11. Apoptosis Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 12. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. docs.abcam.com [docs.abcam.com]

- 14. bio-rad.com [bio-rad.com]

- 15. img.abclonal.com [img.abclonal.com]

- 16. origene.com [origene.com]

Abiesadine N: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiesadine N is a diterpenoid natural product that has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, and known biological activities, with a focus on its anti-inflammatory effects. Detailed experimental protocols and visual representations of its mechanistic action are included to support further research and development.

Core Molecular Data

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C21H30O3 | [][2][3] |

| CAS Number | 1159913-80-0 | [][2][4] |

| Molecular Weight | 330.46 g/mol | [2] |

| IUPAC Name | (1R,4aS,10aR)-7-(2-methoxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | [] |

| Appearance | Powder | [] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Biological Activity: Anti-inflammatory Properties

This compound has been identified as a potential anti-inflammatory agent.[6] Its activity has been noted in the context of cellular pathways associated with inflammation, specifically the inhibition of nitric oxide (NO) production induced by lipopolysaccharide (LPS) and the modulation of the tumor necrosis factor-alpha (TNF-α) signaling pathway.

Inhibition of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). Overproduction of NO is a hallmark of various inflammatory conditions. This compound has been associated with the inhibition of this process.

Modulation of TNF-α-Triggered NF-κB Signaling

Tumor necrosis factor-alpha (TNF-α) is a key cytokine involved in systemic inflammation. It activates the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a critical role in regulating the expression of genes involved in inflammation and immunity. The potential of this compound to interfere with this pathway suggests a mechanism for its anti-inflammatory effects.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-inflammatory activity of this compound.

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the procedure to quantify the effect of this compound on the production of nitric oxide in a murine macrophage cell line.

1. Cell Culture and Maintenance:

-

Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[7]

2. Experimental Procedure:

-

Seed the RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[8]

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.[8] Include a vehicle control group (cells treated with the solvent and LPS) and a negative control group (cells treated with neither this compound nor LPS).

3. Measurement of Nitrite Concentration:

-

After the incubation period, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[8]

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.[8]

-

Calculate the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

4. Cell Viability Assay:

-

To ensure that the observed reduction in NO production is not due to cytotoxicity, perform a cell viability assay, such as the MTT assay, in parallel.[8]

-

After the 24-hour treatment with this compound and LPS, add MTT solution to the remaining cells in the wells and incubate for 4 hours.

-

Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm.[8]

Protocol 2: Assessment of TNF-α-Induced NF-κB Activation

This protocol describes a method to determine if this compound can inhibit the activation of the NF-κB pathway in response to TNF-α stimulation.

1. Cell Culture and Treatment:

-

Use a suitable cell line for NF-κB studies, such as HEK293T or HeLa cells, cultured in appropriate media.

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound for 1 hour.

2. TNF-α Stimulation and Nuclear Extraction:

-

Stimulate the cells with an optimal concentration of TNF-α (e.g., 20 ng/mL) for a short duration (e.g., 15-30 minutes) to induce NF-κB nuclear translocation.[9]

-

After stimulation, wash the cells with ice-cold PBS and perform nuclear extraction using a commercial kit to separate the cytoplasmic and nuclear fractions.

3. Western Blot Analysis for NF-κB p65:

-

Determine the protein concentration of the nuclear extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the p65 subunit of NF-κB.

-

Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

A decrease in the amount of nuclear p65 in this compound-treated cells compared to the TNF-α-only treated cells would indicate inhibition of NF-κB translocation.

4. NF-κB Reporter Assay (Alternative Method):

-

Transfect the cells with a reporter plasmid containing an NF-κB response element upstream of a luciferase gene.

-

After transfection, treat the cells with this compound and then stimulate with TNF-α.

-

Measure the luciferase activity using a luminometer. A reduction in luciferase activity in the presence of this compound would suggest inhibition of NF-κB transcriptional activity.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound.

Caption: LPS-induced Nitric Oxide production pathway and potential inhibition by this compound.

Caption: TNF-α-induced NF-κB signaling pathway and potential modulation by this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-inflammatory therapeutics. The information and protocols provided in this guide are intended to facilitate further investigation into its mechanism of action and potential clinical applications. Future studies should focus on elucidating the precise molecular targets of this compound within the inflammatory signaling cascades and evaluating its efficacy and safety in preclinical models.

References

- 2. 1159913-80-0 CAS Manufactory [m.chemicalbook.com]

- 3. molcore.com [molcore.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS:1159913-80-0 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Abiesadine N: A Technical Overview of its Physicochemical Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiesadine N, a diterpenoid natural product, has been identified as a constituent of certain coniferous species. This technical guide provides a comprehensive summary of the currently available data on the physical and chemical properties of this compound. Due to the limited publicly available experimental data, this document serves as a foundational resource, highlighting key characteristics and pointing to areas requiring further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These data are essential for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| CAS Number | 1159913-80-0 | [1][2][3] |

| Molecular Formula | C₂₁H₃₀O₃ | [1] |

| Molecular Weight | 330.46 g/mol | [1] |

| Appearance | Powder | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [1] |

Experimental Protocols

Isolation and Purification

This compound has been isolated from the aerial parts of Abies georgei and the barks of Pinus yunnanensis.[1] A generalized experimental workflow for the isolation of diterpenoids from plant material is presented below. The specific details of the protocol for this compound, including solvent systems, chromatographic media, and elution gradients, would be detailed in the primary scientific literature.

Biological Activity

While specific biological activity data for this compound is limited in publicly accessible documents, diterpenoids isolated from Abies species have demonstrated a range of biological activities, including anti-inflammatory and antitumor effects.[1] The mode of action for similar compounds often involves the modulation of key signaling pathways.[3]

Potential Anti-Inflammatory and Antitumor Signaling Pathways

Based on the activities of related diterpenoids, this compound could potentially modulate inflammatory and cancer-related signaling pathways such as the NF-κB and MAPK pathways. Further research is necessary to elucidate the specific biological targets and mechanisms of action of this compound.

Conclusion and Future Directions

This compound is a diterpenoid with established basic chemical properties. However, a significant gap exists in the publicly available, detailed experimental data, including comprehensive spectroscopic analyses and specific biological activity profiles. Future research should focus on obtaining and publishing this critical information to enable a thorough evaluation of its potential as a lead compound in drug discovery and development. The investigation into its effects on key signaling pathways, such as NF-κB and MAPK, is a crucial next step in understanding its therapeutic potential.

References

Preliminary Mechanistic Insights into Abiesadine N: A Review of Available Data

Currently, there is a significant lack of publicly available scientific literature detailing the mechanism of action of a compound specifically named "Abiesadine N." Extensive searches of prominent research databases and scientific publications have not yielded any preliminary studies, experimental data, or detailed protocols associated with this particular molecule.

This absence of information prevents the construction of an in-depth technical guide as requested. Key components of such a guide, including quantitative data summaries, detailed experimental methodologies, and signaling pathway diagrams, are contingent on the existence of foundational research.

It is possible that "this compound" is a very recently discovered compound, and research regarding its biological activities has not yet been published. Alternatively, it may be an internal designation for a compound within a research organization that has not been disclosed publicly. There is also the possibility of a misspelling in the compound's name.

Researchers, scientists, and drug development professionals interested in the biological activities of novel natural products are encouraged to monitor scientific literature for any forthcoming studies on abietane-type diterpenoids, as "this compound" may belong to this class of compounds based on its name. Future research would be necessary to elucidate its potential therapeutic effects and the underlying molecular mechanisms.

Without any available data, it is not possible to provide the requested tables, experimental protocols, or visualizations. Should preliminary studies on "this compound" become available, a comprehensive technical guide could be developed.

Unraveling the Biological Targets of Abiesadine N: A Review of Currently Available Data

For Immediate Release

Shanghai, China – November 19, 2025 – Despite significant interest in the therapeutic potential of abietane diterpenes, a comprehensive review of scientific literature reveals a notable absence of data on the specific biological targets of Abiesadine N. This technical guide provides an in-depth overview of the current state of knowledge, highlighting the foundational research on this compound and the conspicuous lack of subsequent biological activity studies.

This compound, a diterpenoid with the chemical formula C₂₁H₃₀O₃, was first identified and isolated from the aerial parts of Abies georgei Orr. The isolation of this compound, along with 24 other new diterpenes (Abiesadines A-Y), was first reported in a 2010 publication in the journal Bioorganic & Medicinal Chemistry. This seminal paper laid the groundwork for understanding the chemical diversity of this plant species.

However, a thorough analysis of this publication and the broader scientific literature indicates that while other co-isolated compounds were evaluated for their biological activities, this compound was not. The original study reported on the anti-inflammatory and antitumor properties of several other isolated diterpenes, but no such data was presented for this compound itself.

Summary of Bioactivity for Co-Isolated Compounds

To provide context for the potential, yet uninvestigated, bioactivity of this compound, the following table summarizes the reported activities of other compounds discovered in the same study.

| Compound Name | Biological Activity | Cell Line/Assay | Reported IC₅₀ Value |

| Manool | Anti-inflammatory | LPS-induced NO production in RAW264.7 macrophages | 11.0 µg/mL |

| (12R,13R)-8,12-epoxy-14-labden-13-ol | Anti-inflammatory | TNFα-triggered NF-κB activity | 8.7 µg/mL |

| Pomiferin A | Antitumor | LOVO cells | 9.2 µg/mL |

| 8,11,13-abietatriene-7α,18-diol | Antitumor | LOVO cells | 9.2 µg/mL |

| 7-oxocallitrisic acid | Antitumor | QGY-7703 tumor cells | 10.2 µg/mL |

Experimental Protocols for Bioactivity Screening of Related Abietanes

The methodologies employed in the original study to assess the anti-inflammatory and antitumor activities of the abietane diterpenes provide a framework for potential future investigations into this compound.

Anti-inflammatory Activity Assay

The anti-inflammatory potential of the isolated compounds was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

Workflow for Anti-inflammatory Assay:

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of Abiesadine N

These application notes provide a detailed protocol for the extraction and isolation of Abiesadine N, a diterpenoid found in the bark of Pinus yunnanensis. The methodology is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a diterpenoid compound that has been isolated from the bark of Pinus yunnanensis[1]. Diterpenoids from pine species are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. This document outlines a comprehensive procedure for the extraction, fractionation, and purification of this compound for further scientific investigation.

Materials and Equipment

Plant Material:

-

Dried and powdered bark of Pinus yunnanensis

Solvents and Reagents:

-

95% Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Chloroform (CHCl₃)

-

Methanol (MeOH)

-

Silica gel (200-300 mesh) for column chromatography

-

Sephadex LH-20

-

Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄)

-

Vanillin-sulfuric acid reagent for TLC visualization

Equipment:

-

Grinder or mill

-

Large glass percolator or extraction vessel

-

Rotary evaporator

-

Glass chromatography columns

-

Fraction collector

-

Beakers, flasks, and other standard laboratory glassware

-

Heating mantle

-

Analytical balance

-

Fume hood

Experimental Protocol

The following protocol is adapted from established methods for the isolation of abietane diterpenoids from Pinus yunnanensis[1].

Extraction

-

Preparation of Plant Material: Air-dry the bark of Pinus yunnanensis and grind it into a coarse powder.

-

Solvent Extraction:

-

Pack the powdered bark (e.g., 10 kg) into a large percolator.

-

Macerate the powder with 95% ethanol at room temperature for 24 hours.

-

Allow the ethanol to percolate through the plant material and collect the extract.

-

Repeat the percolation process three times with fresh ethanol to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation

-

Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning successively with petroleum ether, ethyl acetate, and n-butanol.

-

Separate and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with diterpenoids.

-

Isolation and Purification

-

Silica Gel Column Chromatography (Initial Separation):

-

Apply the dried ethyl acetate fraction (e.g., 500 g) to a silica gel column (200-300 mesh).

-

Elute the column with a gradient of chloroform-methanol (from 100:0 to 0:100 v/v).

-

Collect fractions of a fixed volume (e.g., 500 mL) and monitor the separation by TLC.

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography (Fine Purification):

-

Subject the diterpenoid-rich fractions obtained from the silica gel column to further purification on a Sephadex LH-20 column.

-

Elute the column with a suitable solvent system, such as methanol or a chloroform-methanol mixture (e.g., 1:1 v/v).

-

Collect smaller fractions and monitor by TLC.

-

-

Recrystallization:

-

The fractions containing pure this compound, as determined by TLC and other analytical methods (e.g., NMR, MS), can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield the final product.

-

Data Presentation

The following table provides a representative summary of the fractionation of the ethyl acetate extract from Pinus yunnanensis bark, based on the methodology described by Feng et al. (2010)[1]. The actual yields of this compound may vary.

| Fraction ID | Elution Solvents (CHCl₃:MeOH) | Mass (g) | Description |

| F1 | 100:1 | 85 | Non-polar compounds |

| F2 | 50:1 | 120 | Mixture of diterpenoids and other compounds |

| F3 | 20:1 | 95 | Enriched in abietane diterpenoids |

| F4 | 10:1 | 70 | More polar diterpenoids |

| F5 | 1:1 | 55 | Polar compounds |

| F6 | 0:100 | 30 | Highly polar compounds |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathway

While the specific signaling pathway of this compound is not yet fully elucidated, many abietane diterpenoids are known to exhibit anti-inflammatory activity through the inhibition of the cyclooxygenase (COX) enzymes.

Caption: Hypothesized anti-inflammatory action of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Abiesadine N

Abstract

This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of Abiesadine N, a diterpenoid alkaloid, from a crude plant extract of Abies species. The developed protocol is suitable for obtaining high-purity this compound for use in research, scientific studies, and drug development. This document provides comprehensive experimental procedures, data presentation in tabular format, and a graphical workflow to guide researchers.

Introduction

This compound is a member of the diterpenoid alkaloid family, a class of natural products known for their complex chemical structures and diverse biological activities. These compounds are of significant interest to the pharmaceutical industry for their potential therapeutic applications. The isolation and purification of individual diterpenoid alkaloids from their natural sources, primarily plant extracts, is a critical step in their study and development. High-performance liquid chromatography (HPLC) is a powerful technique for the separation and purification of such compounds from complex mixtures.[1][2][3] This application note provides a detailed protocol for the preparative HPLC purification of this compound.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Materials and Methods

Plant Material and Extraction: Dried and powdered plant material from a relevant Abies species is subjected to extraction with an organic solvent such as methanol or ethanol.[4] The resulting crude extract is then concentrated under reduced pressure.

Preliminary Column Chromatography: The crude extract is subjected to preliminary separation using silica gel column chromatography with a gradient elution system (e.g., hexane-ethyl acetate or chloroform-methanol) to obtain a fraction enriched in diterpenoid alkaloids, including this compound.

HPLC Instrumentation: A preparative HPLC system equipped with a quaternary pump, an autosampler, a column oven, a diode-array detector (DAD), and a fraction collector is used.

Chromatographic Conditions: The purification is performed on a reversed-phase C18 column. The mobile phase consists of a gradient of acetonitrile and water, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[5]

Table 1: Preparative HPLC Parameters for this compound Purification

| Parameter | Value |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 30-70% B over 40 min |

| Flow Rate | 15 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 1000 µL |

| Sample Concentration | 50 mg/mL in Methanol |

Fraction Collection and Purity Analysis: Fractions are collected based on the elution profile. The purity of the collected fractions is then assessed using an analytical HPLC method. Fractions with a purity of >98% are pooled and the solvent is removed by lyophilization.

Table 2: Analytical HPLC Parameters for Purity Assessment

| Parameter | Value |

| Column | C18, 5 µm, 150 x 4.6 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Acetonitrile |

| Gradient | 30-70% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Results and Discussion

The described preparative HPLC method allows for the successful isolation of this compound with high purity (>98%) from an enriched plant extract fraction. The use of a C18 column with a water/acetonitrile gradient provides good resolution of the target compound from other closely related alkaloids. The addition of formic acid to the mobile phase is crucial for obtaining symmetrical peak shapes. The optimized parameters are summarized in Table 1. The purity of the final product is confirmed by the analytical HPLC method detailed in Table 2. The identity and structure of the purified this compound should be further confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Logical Relationship of Purification Steps

The purification process follows a logical sequence of steps to progressively increase the purity of this compound.

Conclusion

The HPLC method presented in this application note is a reliable and reproducible protocol for the purification of this compound from Abies species. This method is a valuable tool for researchers in the fields of natural product chemistry, pharmacology, and drug discovery, enabling the acquisition of high-purity material for further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ijcmas.com [ijcmas.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Structure-Activity Relationship of Nitrogen-Containing Apigenin Analogs

Note: Initial searches for "Abiesadine N" did not yield relevant results. Therefore, these application notes provide a detailed example based on the synthesis and structure-activity relationship (SAR) studies of nitrogen-containing apigenin analogs, as described in publicly available research.

This document outlines the synthesis, biological evaluation, and SAR of a series of nitrogen-containing apigenin analogs. These compounds were synthesized and evaluated for their potential as anticancer, antioxidant, and antibacterial agents.

Data Presentation

The synthesized apigenin analogs (4a-j) were evaluated for their in vitro antiproliferative activity against four human cancer cell lines: HeLa (cervical), HepG2 (hepatocellular liver), A549 (lung), and MCF-7 (breast). The results are summarized as IC50 values (the concentration required to inhibit 50% of cell growth). Additionally, their antibacterial activity was assessed against two Gram-positive and two Gram-negative bacteria, with the results presented as Minimum Inhibitory Concentration (MIC) values.

Table 1: In Vitro Antiproliferative Activity of Apigenin Analogs (IC50 in μg/mL) [1][2]

| Compound | HeLa | HepG2 | A549 | MCF-7 |

| 4a | >1000 | >1000 | >1000 | >1000 |

| 4b | >1000 | >1000 | >1000 | >1000 |

| 4c | 781 | 794 | >1000 | >1000 |

| 4d | 708 | 712 | >1000 | >1000 |

| 4e | 698 | 701 | >1000 | >1000 |

| 4f | 560 | 580 | >1000 | >1000 |

| 4g | 480 | 495 | >1000 | >1000 |

| 4h | 350 | 360 | 890 | 750 |

| 4i | 40 | 40 | 223 | 166 |

| 4j | 280 | 310 | 810 | 690 |

Table 2: Antibacterial Activity of Apigenin Analogs (MIC in μg/mL) [1][2]

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |

| 4a | 7.81 | 7.81 | 31.25 | 62.5 |

| 4b | 7.81 | 7.81 | 31.25 | 62.5 |

| 4c | 15.63 | 15.63 | 62.5 | 125 |

| 4d | 15.63 | 15.63 | 62.5 | 125 |

| 4e | 15.63 | 15.63 | 62.5 | 125 |

| 4f | 7.81 | 7.81 | 31.25 | 62.5 |

| 4g | 15.63 | 15.63 | 62.5 | 125 |

| 4h | 3.91 | 3.91 | 15.63 | 31.25 |

| 4i | 7.81 | 7.81 | 31.25 | 62.5 |

| 4j | 1.95 | 1.95 | 15.63 | 31.25 |

| Apigenin | 31.25 | 31.25 | 125 | >125 |

| Ampicillin | 0.98 | 0.49 | 3.91 | 7.81 |

| Tetracycline | 1.95 | 0.98 | 1.95 | 3.91 |

Experimental Protocols

Synthesis of Nitrogen-Containing Apigenin Analogs (4a-j)

A series of nitrogen-containing apigenin analogs were synthesized via Mannich reactions.[1][2]

Materials:

-

Apigenin

-

Formaldehyde (37% aqueous solution)

-

Various secondary amines (e.g., dimethylamine, diethylamine, piperidine, etc.)

-

Ethanol

-

Dimethylformamide (DMF)

General Procedure:

-

A mixture of apigenin (1 equivalent), a secondary amine (1.2 equivalents), and formaldehyde (1.2 equivalents) in ethanol is stirred at room temperature.

-

The reaction mixture is then refluxed for a specified period (e.g., 2-4 hours).

-

After cooling, the precipitate is collected by filtration, washed with cold ethanol, and dried to yield the crude product.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., DMF/ethanol).

-

The chemical structures of the synthesized compounds are confirmed using ¹H-NMR, ¹³C-NMR, and ESI-MS.[1][2]

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of the apigenin analogs was evaluated against four human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Materials:

-

Human cancer cell lines (HeLa, HepG2, A549, MCF-7)

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Synthesized apigenin analogs

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/mL and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

The cells are then treated with various concentrations of the apigenin analogs and incubated for another 48 hours.

-

After the treatment period, 20 μL of MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 490 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Antibacterial Activity Assay

The antibacterial activity was determined using a two-fold serial dilution technique to find the Minimum Inhibitory Concentration (MIC).[1][2]

Materials:

-

Bacterial strains (Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton broth

-

Synthesized apigenin analogs

-

Standard antibiotics (Ampicillin, Tetracycline)

-

96-well plates

Procedure:

-

The apigenin analogs are dissolved in DMSO to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton broth in 96-well plates.

-

Each well is inoculated with the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

-

The plates are incubated at 37°C for 24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Caption: Experimental workflow for the synthesis and biological evaluation of apigenin analogs.

Caption: A potential signaling pathway targeted by antiproliferative apigenin analogs.

References

Application Notes: Evaluating the Cytotoxicity of Abiesadine N using Cell Viability Assays

Introduction

Abiesadine N, a diterpenoid natural product, has been identified as a compound of interest for potential therapeutic applications.[1][2][3] As part of the preclinical evaluation of any new compound, it is crucial to determine its cytotoxic potential. Cell viability assays are essential tools in this process, providing quantitative data on how a substance affects cell health. This document provides detailed application notes and protocols for two common colorimetric assays used to assess cytotoxicity: the MTT and LDH assays. These assays are well-suited for screening the effects of natural products like this compound on cultured cell lines.

Target Audience: This document is intended for researchers, scientists, and professionals in the field of drug development who are involved in the cytotoxic evaluation of novel compounds.

Key Concepts in Cytotoxicity Testing

Cell viability is a measure of the proportion of live, healthy cells in a population.[4] Cytotoxicity assays can be broadly categorized into two types: those that measure metabolic activity in viable cells and those that quantify markers of cell death or compromised membrane integrity.[5]

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT into a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7][8]

-

LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9] An increase in LDH activity in the supernatant is indicative of cell death and loss of membrane integrity.

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for recording and presenting the results of MTT and LDH assays for this compound.

Table 1: MTT Assay - Cell Viability upon Treatment with this compound

| Concentration of this compound (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |

| 0 (Vehicle Control) | 100 | |

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Table 2: LDH Assay - Cytotoxicity of this compound

| Concentration of this compound (µM) | LDH Activity (Absorbance at 490 nm) (Mean ± SD) | % Cytotoxicity |

| Spontaneous LDH Release (Untreated Cells) | 0 | |

| Maximum LDH Release (Lysis Control) | 100 | |

| 0 (Vehicle Control) | ||

| 1 | ||

| 5 | ||

| 10 | ||

| 25 | ||

| 50 | ||

| 100 |

Experimental Protocols

The following are detailed protocols for performing MTT and LDH assays in a 96-well plate format to assess the cytotoxicity of this compound.

MTT Assay Protocol

This protocol is adapted from standard procedures for assessing cell viability.[7][8][10]

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell line of interest (e.g., HeLa, A549, HepG2)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-cell control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light.

-

-

Formazan Solubilization:

-

After the incubation, carefully remove the medium from the wells.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by pipetting up and down or by placing the plate on a shaker for 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

LDH Cytotoxicity Assay Protocol

This protocol is based on standard LDH assay procedures.[4][6][9][11][12]

Materials:

-

This compound stock solution

-

Cell line of interest

-

Complete cell culture medium

-

LDH Assay Kit (containing LDH reaction solution and stop solution)

-

Lysis solution (e.g., 1% Triton X-100)

-

96-well flat-bottom sterile microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate as described in the MTT assay protocol.

-

Incubate overnight at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment and Controls:

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Set up the following controls in triplicate:

-

Spontaneous LDH Release: Add 100 µL of culture medium to untreated cells.

-

Maximum LDH Release: Add 100 µL of culture medium containing lysis solution (e.g., 1% Triton X-100) to untreated cells.

-

Vehicle Control: Add 100 µL of medium with the solvent to cells.

-

Background Control: Add 100 µL of culture medium to empty wells.

-

-

Add 100 µL of the this compound dilutions to the experimental wells.

-

Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

-

LDH Reaction:

-

Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Stop Reaction and Measure Absorbance:

-

Add 50 µL of the stop solution to each well.

-

Gently shake the plate to mix.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

-

Visualization of Experimental Workflows and Signaling Pathways